Near‑Complete Pharmacological Inactivity Versus the Parent Drug
In a dedicated human ADME study, the pharmacological activity index (PAI) of apatinib‑25‑N‑oxide (M1‑6) was calculated as 0.32% for VEGFR‑2, 0.80% for PDGFR‑β, and 0.77% for c‑kit relative to the parent apatinib (set at 100% for all three kinases) [REFS‑1]. This quantitative inactivity contrasts sharply with the E‑3‑hydroxy metabolite M1‑1, which retained 5.42–19.3% of the parent pharmacological activity across the same targets [REFS‑1].
| Evidence Dimension | Pharmacological activity index (PAI) for three kinase targets |
|---|---|
| Target Compound Data | VEGFR‑2: 0.32%; PDGFR‑β: 0.80%; c‑kit: 0.77% |
| Comparator Or Baseline | Apatinib (parent): 100% for VEGFR‑2, PDGFR‑β, and c‑kit. M1‑1 (E‑3‑hydroxy‑apatinib): 5.42–19.3% across targets. |
| Quantified Difference | M1‑6 contributes less than 1% of parent pharmacological activity; M1‑1 contributes up to 19.3%. |
| Conditions | Steady‑state plasma from human subjects after multiple oral doses of apatinib mesylate; PAI calculated as (metabolite AUC × free fraction × parent IC₅₀) / (parent AUC × parent free fraction × metabolite IC₅₀) × 100 [REFS‑1]. |
Why This Matters
An impurity that is pharmacologically inert (<1% activity) does not confound efficacy readouts or safety margins in quality control, making M1‑6 the preferred reference standard for impurity profiling where activity‑neutral markers are required.
- [1] Ding J, Chen X, Dai X, Zhong D. Metabolism and pharmacokinetics of novel selective vascular endothelial growth factor receptor‑2 inhibitor apatinib in humans. Drug Metab Dispos. 2013;41(6):1195‑1210. Table 4. doi:10.1124/dmd.112.050310 View Source
